molecular formula C11H13F2NO2 B13537404 Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Cat. No.: B13537404
M. Wt: 229.22 g/mol
InChI Key: PBTQIUKJTLFUJW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is an organic compound characterized by a substituted phenyl ring with fluorine atoms at the 2- and 5-positions, a methylamino group, and an ethyl ester moiety. Its molecular formula is inferred as C₁₁H₁₃F₂NO₂ (molecular weight ≈ 245.23 g/mol).

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)8-6-7(12)4-5-9(8)13/h4-6,10,14H,3H2,1-2H3

InChI Key

PBTQIUKJTLFUJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)F)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluoroaniline and ethyl bromoacetate.

    Formation of Intermediate: The 2,5-difluoroaniline undergoes a nucleophilic substitution reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Studies: Used in studies to understand biochemical pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacologically active compound.

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylamino group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methoxy Substitution: Chlorine (in dichloro analogs) increases molecular weight and lipophilicity compared to fluorine.
  • Functional Group Variations: The presence of a methylamino group in the target compound distinguishes it from analogs with difluoroacetate or ester-only functionalities. This group may confer basicity, influencing solubility and intermolecular interactions .

Heterocyclic and Pyrazolyl Derivatives

Compound Name Molecular Formula Structure Highlights CAS Number Key Differences
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate C₁₃H₁₂F₂N₂O₃ Pyrazolyl ring with 2,4-difluorophenyl 2059954-64-0 Heterocyclic ring introduces rigidity and hydrogen-bonding potential

Key Observations :

  • Heterocyclic Integration : Pyrazolyl derivatives (e.g., 2059954-64-0) exhibit enhanced structural complexity, which may improve target binding in pharmaceuticals but reduce synthetic accessibility .

Biological Activity

Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with ethyl chloroacetate and subsequent methylation. The resulting product features a difluorophenyl group which is crucial for its biological activity.

Antiviral Activity

One of the primary areas of research concerning this compound is its activity against viral infections, particularly HIV. Studies have shown that derivatives of similar structures exhibit potent inhibition of HIV-1 reverse transcriptase (RT). For example, compounds that share structural similarities with this compound have been reported to exhibit low toxicity while maintaining effective antiviral properties. The half-maximal effective concentration (EC50) values for related compounds suggest that modifications in the structure can significantly enhance antiviral activity .

CompoundEC50 (nM)Mechanism of Action
Compound A7.3Inhibition of RT
This compoundTBDTBD

Anticancer Activity

Research indicates that compounds with similar frameworks may also exhibit anticancer properties. For instance, studies involving related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). These compounds were shown to enhance caspase-3 activity significantly at specific concentrations, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The difluorophenyl moiety enhances binding affinity to viral proteins and cancer cell receptors. The structure-activity relationship (SAR) studies indicate that substituents at the 4-position on the aromatic ring can dramatically affect inhibitory potency against targets like HIV-1 RT .

Case Studies

  • HIV-1 Inhibition : In a study examining various derivatives, a compound structurally related to this compound showed an IC50 value of 7.3 nM against HIV-1 RT, highlighting its potential as a lead compound for further development in antiviral therapies .
  • Anticancer Activity : Another study reported that similar compounds induced morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM and significantly increased apoptosis markers at higher concentrations. This suggests a promising avenue for developing new anticancer drugs based on this scaffold .

Q & A

Q. What are the key steps and challenges in synthesizing Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate?

The synthesis typically involves multi-step reactions, including borane-mediated reductive amination and esterification. For example, a protocol involves dissolving intermediates in hydrochloric acid/methanol, adding borane-pyridine under nitrogen at 0°C, followed by purification via C18 reverse-phase chromatography . Challenges include controlling reaction exothermy during borane addition, minimizing racemization, and optimizing yield during purification. Contradictions in reported yields (e.g., 79% vs. 89% in similar syntheses) may arise from variations in solvent ratios or temperature gradients .

Q. How is the compound characterized for purity and structural integrity?

Liquid chromatography-mass spectrometry (LCMS) and HPLC are standard. For example, LCMS shows a molecular ion peak at m/z 411.5 [M+H]⁺, while HPLC retention times (e.g., 1.03 minutes under SQD-AA05 conditions) confirm purity . Discrepancies in retention times across studies may stem from column type (C18 vs. phenyl-hexyl) or mobile phase gradients.

Q. What are the stability considerations for this compound under storage?

Stability is influenced by ester hydrolysis and fluorophenyl ring sensitivity to light. Storage at -20°C in inert atmospheres (e.g., nitrogen) is recommended. Analytical methods like ¹H NMR can detect degradation products, such as free amines or oxidized fluorophenyl groups .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution impact reactivity in downstream functionalization?

The 2,5-difluorophenyl group exhibits strong electron-withdrawing effects, directing electrophilic substitution to the para position. Computational studies (DFT) suggest that fluorine substituents lower the LUMO energy, facilitating nucleophilic attacks on the methylamino-acetate moiety . Experimental validation via Hammett plots could resolve contradictions in regioselectivity reported in fluorinated analogs .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral resolution using tartaric acid derivatives or immobilized lipases (e.g., Candida antarctica) can enhance enantiomeric excess (ee). For example, a patent describes cesium carbonate-mediated cyclization under nitrogen at 80°C to preserve stereochemistry . Conflicting ee values (e.g., 95% vs. 85%) may arise from residual moisture or catalyst loading differences.

Q. How can computational modeling predict metabolic pathways or toxicity?

Molecular docking (e.g., AutoDock Vina) with cytochrome P450 isoforms (CYP3A4, CYP2D6) predicts hydroxylation at the methylamino group. MD simulations (AMBER) reveal that the difluorophenyl group stabilizes hydrophobic interactions, reducing off-target binding . Experimental validation via hepatic microsome assays is critical to resolve discrepancies between predicted and observed metabolites.

Q. What advanced techniques resolve structural ambiguities in crystalline forms?

Single-crystal X-ray diffraction (SC-XRD) confirms intramolecular hydrogen bonds (e.g., N–H⋯O) and trans conformations. For example, Acta Crystallographica studies show S(6) ring motifs stabilized by C–H⋯F interactions . Conflicting unit cell parameters in similar compounds may result from solvent inclusion during crystallization.

Methodological Guidance

  • Synthesis Troubleshooting : If yields drop below 70%, verify borane-pyridine stoichiometry (1:2 molar ratio to substrate) and ensure anhydrous conditions .
  • Analytical Validation : Cross-validate LCMS with high-resolution MS (HRMS) to distinguish isobaric impurities.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, solvent polarity) with enantioselectivity trends.

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